molecular formula C7H2Cl3FO B15303424 2,6-Dichloro-4-fluorobenzoyl chloride

2,6-Dichloro-4-fluorobenzoyl chloride

Cat. No.: B15303424
M. Wt: 227.4 g/mol
InChI Key: NUCJKZDUMQQSCZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl3FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-4-fluorobenzoyl chloride typically involves the acylation of 2,6-dichloro-4-fluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours. After the reaction, the product is purified by distillation under reduced pressure .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The raw materials used are inexpensive and readily available, making the process cost-effective. The reaction conditions are carefully controlled to minimize the formation of byproducts and to ensure a high conversion rate of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Aluminum chloride (AlCl3), copper triflate

    Solvents: Dichloromethane, toluene

Major Products Formed

Scientific Research Applications

2,6-Dichloro-4-fluorobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of biologically active compounds.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with antibacterial and antifungal properties.

    Industry: Used in the production of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various biologically active compounds, where it introduces the benzoyl group into the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Properties

Molecular Formula

C7H2Cl3FO

Molecular Weight

227.4 g/mol

IUPAC Name

2,6-dichloro-4-fluorobenzoyl chloride

InChI

InChI=1S/C7H2Cl3FO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H

InChI Key

NUCJKZDUMQQSCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)F

Origin of Product

United States

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